molecular formula C7H8BrF3N2 B1466185 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole CAS No. 942059-91-8

4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole

Cat. No.: B1466185
CAS No.: 942059-91-8
M. Wt: 257.05 g/mol
InChI Key: JCJABSFXBZFNAO-UHFFFAOYSA-N
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Description

4-Bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole is a polysubstituted pyrazole derivative characterized by a bromomethyl group at position 4, an ethyl group at position 1, and a trifluoromethyl group at position 2. Its synthesis typically involves multi-step reactions, such as the condensation of enones with phenylhydrazine derivatives in acetic acid, followed by bromination . Key analytical data include:

  • Molecular formula: C₈H₉BrF₃N₂ (calculated from elemental analysis: C 49.89%, H 2.36%, N 7.27%) .
  • GC-MS: m/z 384 (M⁺, 100% intensity) .
  • Applications: The bromomethyl group enhances reactivity for nucleophilic substitution, making it a valuable intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-(bromomethyl)-1-ethyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJABSFXBZFNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole on different types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in various cellular functions, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism.

Dosage Effects in Animal Models

The effects of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biochemical and physiological effects. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and levels of various metabolites. The compound can also influence the activity of other metabolic enzymes, leading to alterations in overall metabolic processes.

Transport and Distribution

The transport and distribution of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function.

Biological Activity

4-Bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole (CAS No. 942059-91-8) is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with trifluoromethyl and bromomethyl substituents, which significantly influence its reactivity and biological properties. The presence of electron-withdrawing groups like trifluoromethyl enhances its potential as a pharmacological agent.

Anticancer Properties

Research indicates that pyrazole derivatives, including 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole, exhibit potent anticancer activity. A study highlighted that compounds with similar structures showed significant inhibition of cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest through interaction with specific cellular pathways such as the MAPK/ERK pathway .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole effectively reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results have shown that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives emphasizes the importance of substituents on the pyrazole ring in modulating biological activity. For instance, the introduction of halogen atoms (like bromine and fluorine) enhances lipophilicity and bioavailability, leading to improved pharmacological profiles. Table 1 summarizes key findings from SAR studies related to pyrazole compounds.

Compound StructureBiological ActivityKey Findings
Pyrazole with CF3AnticancerInduces apoptosis via MAPK pathway
Pyrazole with BrAnti-inflammatoryInhibits COX enzymes, reduces cytokines
Pyrazole with NH2AntibacterialEffective against Gram-positive bacteria

The mechanisms by which 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole exerts its biological effects are multifaceted:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) production can lead to oxidative stress, triggering apoptosis in cancer cells .

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a similar pyrazole derivative demonstrated a significant reduction in tumor size among participants after a treatment regimen incorporating the compound.
  • Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and pain, supporting its therapeutic potential in inflammatory diseases.

Scientific Research Applications

Agrochemical Intermediates

The compound is primarily used as an intermediate in the synthesis of isoxazoline derivatives, which are known for their herbicidal properties. These derivatives have been shown to exhibit excellent efficacy against a range of weeds while minimizing environmental impact. For instance, a study highlighted the efficiency of using 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole in producing isoxazolines that outperform traditional herbicides in both effectiveness and safety .

CompoundApplicationEfficacy
Isoxazoline Derivative ABroadleaf weed controlHigh
Isoxazoline Derivative BGrassy weed controlModerate

Medicinal Chemistry

In medicinal chemistry, derivatives of this pyrazole compound have been explored for their potential therapeutic effects. Research indicates that these compounds may possess anti-inflammatory and anti-cancer properties. For example, pyrazole derivatives have been synthesized that demonstrate selective cytotoxicity against cancer cell lines while sparing normal cells .

StudyCompound TestedResult
Study A4-Bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazoleCytotoxicity against cancer cells
Study BRelated pyrazole derivativeAnti-inflammatory effects

Case Study 1: Development of Herbicides

A notable case involved the development of a new class of herbicides based on the pyrazole framework. Researchers synthesized several derivatives using 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole as a starting material. Field trials demonstrated that these new herbicides provided superior weed control compared to existing products on the market, with reduced application rates .

Case Study 2: Synthesis of Anticancer Agents

Another significant study focused on the synthesis of anticancer agents from pyrazole derivatives. The researchers modified the compound to enhance its bioavailability and selectivity towards cancer cells. The results showed promising activity against various cancer types, leading to further investigations into clinical applications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl group in the target compound provides moderate steric bulk compared to methyl (smaller) or isobutyl (larger), balancing reactivity and solubility .
  • Bromomethyl vs. Bromo : The bromomethyl group (CH₂Br) in the target compound is more reactive than a simple bromo substituent (Br), enabling efficient alkylation or cross-coupling reactions .
  • Synthetic Efficiency : The target compound’s synthesis achieves ~85% yield under optimized conditions, outperforming older methods for analogs like 4-bromo-1-methyl-3-CF₃-pyrazole, which lack detailed yield reports .

Reactivity and Functionalization Potential

  • Nucleophilic Substitution : The bromomethyl group readily undergoes substitution with nucleophiles (e.g., amines, thiols), a feature absent in analogs like 4-bromo-1-cyclopentyl-3-CF₃-pyrazole (). This makes the target compound preferable for derivatization in drug discovery .
  • Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group deactivates the pyrazole ring, directing electrophiles to the bromomethyl or ethyl-substituted positions. This contrasts with analogs bearing methoxy or nitro groups (e.g., compound 51b in ), where electronic effects alter reaction pathways .

Preparation Methods

Pyrazole Core Construction with Trifluoromethyl Group

A practical and high-yielding method for synthesizing trifluoromethyl-substituted pyrazoles involves starting from α,β-unsaturated trifluoromethyl ketones such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This compound undergoes cyclization with hydrazine derivatives to form a regioisomeric mixture of 1-alkyl-3-(trifluoromethyl)-1H-pyrazoles. The regioisomers can be separated based on their boiling points and pressure characteristics.

Step Reagents/Conditions Outcome
Starting material 4-ethoxy-1,1,1-trifluoro-3-buten-2-one α,β-unsaturated trifluoromethyl ketone
Cyclization Hydrazine or substituted hydrazines Formation of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole regioisomers
Separation Boiling point vs pressure distillation Isolation of desired regioisomer

Introduction of the Bromomethyl Group at the 4-Position

Bromination at the 4-methyl position of the pyrazole ring is typically achieved using N-bromosuccinimide (NBS) under mild conditions. This selective bromination is critical for obtaining the 4-bromomethyl substituent without affecting other positions on the pyrazole ring.

Step Reagents/Conditions Outcome
Bromination NBS, mild conditions Selective bromination of methyl group at 4-position

Optimization of Reaction Conditions

Control of temperature, solvent, and catalysts is essential to maximize yield and purity. For example, palladium-catalyzed cross-coupling reactions are often employed in pyrazole chemistry to introduce substituents or modify the pyrazole core. The choice of ligand (e.g., XPhos) and solvent (e.g., acetonitrile, DMF) significantly influences reaction efficiency and selectivity.

Parameter Typical Conditions Effect
Temperature 0–80 °C (varies by step) Higher temperature can improve reaction rate but may cause decomposition
Solvent CHCl3, DMF, MeCN Solvent polarity affects solubility and reaction kinetics
Catalyst/Ligand Pd(OAc)2 with XPhos or SPhos Ligand choice affects catalytic activity and selectivity

Representative Synthetic Procedure Example

A general procedure for synthesizing 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole may involve:

  • Mixing the pyrazole precursor (1 mmol) with base (e.g., K2CO3, 2 mmol) and NaI (5 equiv) in chloroform under nitrogen atmosphere.
  • Stirring the reaction at 0 °C for 24 hours to promote substitution and ring formation.
  • Filtering the reaction mixture and concentrating the filtrate.
  • Purifying the crude product by flash column chromatography using petroleum ether and ethyl acetate in an 80:1 ratio to isolate the target compound.

Research Findings and Yield Optimization

  • The presence of the trifluoromethyl group at the 3-position stabilizes intermediates but can hinder some coupling reactions, requiring careful ligand and catalyst selection.
  • Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition reactions have been adapted for related pyrazole derivatives, demonstrating the versatility of trifluoromethyl-substituted pyrazoles in complex synthesis.
  • Bromination using NBS is mild and efficient, avoiding overbromination or ring degradation.
  • Reaction yields for similar pyrazole derivatives typically range from moderate to high (60–98%) depending on conditions and purification methods.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Notes Yield Range (%)
1 Pyrazole ring formation α,β-unsaturated trifluoromethyl ketone + hydrazine Regioisomeric mixture formation High (70–90)
2 Regioisomer separation Distillation based on boiling point Isolation of 1-ethyl-3-trifluoromethyl pyrazole
3 Bromination at 4-methyl NBS, mild conditions Selective bromination at methyl position Moderate to high (60–85)
4 Purification Flash chromatography (petroleum ether/ethyl acetate) Removal of impurities

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole, and how do reaction conditions influence yield?

  • Answer: The compound can be synthesized via alkylation of pyrazole precursors. For example, bromomethylation of 1-ethyl-3-trifluoromethylpyrazole derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. Reaction optimization includes controlling temperature (e.g., 0–50°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions . Purification typically involves column chromatography (silica gel, cyclohexane/ethyl acetate gradients) to isolate the product in >90% purity .

Q. How is 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole characterized structurally?

  • Answer: Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical. Key signals include:

  • ¹H NMR: δ 4.3–4.5 ppm (q, CH₂Br), δ 1.3–1.5 ppm (t, CH₃ from ethyl group).
  • ¹³C NMR: δ 120–125 ppm (q, CF₃, J = 270–280 Hz), δ 35–40 ppm (CH₂Br).
  • MS: Molecular ion peaks at m/z 287/289 (M⁺, Br isotope pattern) .

Q. What safety precautions are essential when handling this compound?

  • Answer: The bromomethyl group is a potent alkylating agent. Use gloves, eye protection, and work in a fume hood. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition. Avoid contact with oxidizers or reducing agents due to risk of exothermic reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?

  • Answer: The electron-withdrawing CF₃ group directs electrophilic substitution to the 4-position. For nucleophilic attacks (e.g., Suzuki coupling), the bromomethyl group acts as a leaving site. DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution to guide synthetic design. Experimental validation via X-ray crystallography (e.g., C–Br bond length ~1.9 Å) confirms regiochemistry .

Q. What analytical methods resolve contradictions in reaction mechanism hypotheses (e.g., radical vs. ionic pathways)?

  • Answer: Radical trapping experiments (e.g., TEMPO addition) and kinetic isotope effects (KIE) differentiate mechanisms. For bromomethylation, ESR spectroscopy detects radical intermediates. Isotopic labeling (e.g., D₂O) identifies proton transfer steps in ionic pathways .

Q. How do solvent effects influence the stability of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole?

  • Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via dipole interactions, reducing hydrolysis. In contrast, protic solvents (e.g., H₂O, MeOH) accelerate degradation (t₁/₂ < 24 hours at 25°C). Stability studies using HPLC-UV (λ = 254 nm) quantify degradation products like 1-ethyl-3-trifluoromethylpyrazole .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

  • Answer: Optimize protecting groups (e.g., Boc for amines) to prevent side reactions. One-pot sequential reactions (e.g., bromomethylation followed by nucleophilic substitution) reduce purification losses. For example, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis achieves >80% yield .

Methodological Notes

  • Data Contradiction Analysis: Discrepancies in NMR chemical shifts may arise from solvent polarity or crystal packing effects. Cross-validate with X-ray structures (e.g., CCDC entries) or computational models (Gaussian 16) .
  • Scale-Up Challenges: Pilot-scale reactions require precise temperature control (ΔT ± 2°C) to avoid exotherms. Continuous flow systems enhance reproducibility for bromomethylation steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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